molecular formula C6H3ClN2O B1601947 5-Chloro-2-hydroxynicotinonitrile CAS No. 1048913-62-7

5-Chloro-2-hydroxynicotinonitrile

Cat. No.: B1601947
CAS No.: 1048913-62-7
M. Wt: 154.55 g/mol
InChI Key: AKMIOMIUEDPIMY-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxynicotinonitrile is an organic compound with the chemical formula C6H3ClN2O. It appears as white crystals or crystalline powder . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-hydroxynicotinonitrile typically involves the hydroxylation reaction of 2-cyano-5-chloropyridine. Common reactants used in this process include potassium hydroxide (KOH) or hydrogen chloride (HCl) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves chlorination and hydroxylation reactions, similar to the synthetic routes mentioned above .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may produce a different set of products compared to reduction or substitution.

Scientific Research Applications

5-Chloro-2-hydroxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxynicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known to interact with enzymes and other biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxynicotinonitrile: Similar in structure but lacks the chlorine atom.

    5-Chloronicotinonitrile: Similar but lacks the hydroxyl group.

    2-Chloronicotinonitrile: Similar but the chlorine atom is positioned differently.

Uniqueness

5-Chloro-2-hydroxynicotinonitrile is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer specific chemical properties and reactivity patterns .

Properties

IUPAC Name

5-chloro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-5-1-4(2-8)6(10)9-3-5/h1,3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMIOMIUEDPIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40557482
Record name 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048913-62-7
Record name 5-Chloro-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40557482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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